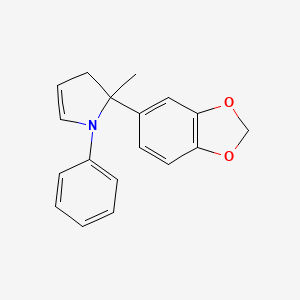![molecular formula C21H14N4O B14569165 Pyrimido[5,4-a]phenazin-5-ol, 1-methyl-3-phenyl- CAS No. 61416-96-4](/img/structure/B14569165.png)
Pyrimido[5,4-a]phenazin-5-ol, 1-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[5,4-a]phenazin-5-ol, 1-methyl-3-phenyl- is a complex heterocyclic compound that belongs to the class of phenazines Phenazines are known for their diverse biological activities and are found in various natural and synthetic forms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido[5,4-a]phenazin-5-ol, 1-methyl-3-phenyl- typically involves the condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with benzene-1,2-diamines. This reaction is often carried out in the presence of Fe3O4 magnetic nanoparticles (MNPs) as a catalyst . The reaction conditions usually include heating the mixture at elevated temperatures to facilitate the formation of the desired phenazine derivative.
Industrial Production Methods
While specific industrial production methods for Pyrimido[5,4-a]phenazin-5-ol, 1-methyl-3-phenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-a]phenazin-5-ol, 1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield hydroquinones, and substitution may yield various substituted phenazine derivatives.
Scientific Research Applications
Pyrimido[5,4-a]phenazin-5-ol, 1-methyl-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, antitumor, and antioxidant properties.
Medicine: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyrimido[5,4-a]phenazin-5-ol, 1-methyl-3-phenyl- involves its interaction with various molecular targets and pathways. It is known to intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Pyocyanin: A blue pigment with antibiotic activity produced by Pseudomonas aeruginosa.
Clofazimine: An antituberculosis agent with a phenazine core structure.
Uniqueness
Its ability to intercalate into DNA and generate ROS sets it apart from other phenazine derivatives .
Properties
CAS No. |
61416-96-4 |
|---|---|
Molecular Formula |
C21H14N4O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-methyl-3-phenylpyrimido[5,4-a]phenazin-5-ol |
InChI |
InChI=1S/C21H14N4O/c1-12-18-19-16(23-14-9-5-6-10-15(14)24-19)11-17(26)20(18)25-21(22-12)13-7-3-2-4-8-13/h2-11,26H,1H3 |
InChI Key |
AASMXLZHSPRUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=CC4=NC5=CC=CC=C5N=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(Octa-2,7-dien-1-yl)cyclohexyl]propan-2-imine](/img/structure/B14569084.png)


![N-[2-(Cyclopent-3-en-1-yl)butyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14569097.png)
![4-(Hydroxyimino)-7-[(oxan-2-yl)oxy]dodec-5-ynamide](/img/structure/B14569117.png)
![1,3-Propanediamine, N-ethyl-N'-[2-[methyl(phenylmethyl)amino]ethyl]-](/img/structure/B14569119.png)

![N-[3-(2-Nitrophenyl)-1-phenylpropylidene]hydroxylamine](/img/structure/B14569125.png)
![1-[(3,4-Dimethylphenyl)methyl]-3,4-dimethylquinolin-2(1H)-one](/img/structure/B14569142.png)
![N-[(4-Methylphenyl)(phenyl)methyl]-N'-phenylthiourea](/img/structure/B14569146.png)



